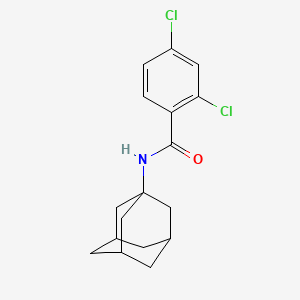

N-Adamantan-1-yl-2,4-dichloro-benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H19Cl2NO |

|---|---|

Molecular Weight |

324.2 g/mol |

IUPAC Name |

N-(1-adamantyl)-2,4-dichlorobenzamide |

InChI |

InChI=1S/C17H19Cl2NO/c18-13-1-2-14(15(19)6-13)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) |

InChI Key |

BTAUUSAMKNHVEL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Adamantan 1 Yl 2,4 Dichloro Benzamide and Analogues

Conventional Synthetic Pathways to N-Adamantyl-Benzamides

Traditional methods for the formation of the amide bond in N-adamantyl-benzamides typically involve the coupling of an adamantylamine derivative with a benzoyl chloride or a related activated carboxylic acid derivative.

Amidation Reactions Employing Adamantylamine and Benzoyl Chloride Derivatives

The most direct and widely employed method for the synthesis of N-adamantyl-benzamides is the acylation of adamantylamine with a substituted benzoyl chloride. This nucleophilic acyl substitution reaction is a robust and versatile method for forming the amide linkage. The reaction typically proceeds by reacting adamantylamine (or a derivative) with a benzoyl chloride, such as 2,4-dichlorobenzoyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.

In a typical procedure, the synthesis of mono-adamantane derivatives can be achieved via the formation of an acyl halide from the corresponding benzoic acid, which is then conjugated with amantadine (B194251) (adamantylamine) through a nucleophilic addition/substitution reaction. nih.govsemanticscholar.org This conventional heating method, while effective, can result in moderate yields. For instance, the synthesis of N-(adamantan-1-yl)benzamide and N-(adamantan-1-yl)-4-sulfamoylbenzamide via this conventional route yielded 25% and 40% respectively. semanticscholar.org

| Starting Material 1 | Starting Material 2 | Product | Yield (%) |

| Benzoic acid (via acyl chloride) | Amantadine | N-(adamantan-1-yl)benzamide | 25 |

| 4-Sulfamoyl benzoic acid (via acyl chloride) | Amantadine | N-(adamantan-1-yl)-4-sulfamoylbenzamide | 40 |

Facile Condensation Protocols for Adamantane-Benzamide Conjugates

Condensation reactions provide an alternative route to N-adamantyl-benzamides, often utilizing different starting materials. The Ritter reaction is a notable example of a facile condensation protocol for the synthesis of N-alkyl amides. wikipedia.org This reaction involves the reaction of a nitrile with a carbocation source, such as an alcohol or alkene, in the presence of a strong acid. wikipedia.org For the synthesis of N-adamantyl amides, adamantane (B196018), 1-adamantanol, or 1-bromoadamantane (B121549) can serve as the adamantyl carbocation precursor.

The reaction of adamantane with benzonitrile (B105546) has been shown to produce N-(adamantan-1-yl)benzamide in a high yield of 85%. researchgate.net The Ritter reaction is a powerful tool for creating sterically hindered amides, which are often challenging to synthesize via traditional acylation methods. researchgate.net Various catalysts, including copper and manganese compounds, have been employed to facilitate the Ritter reaction for the synthesis of N-(adamantan-1-yl)amides. researchgate.net

| Adamantane Precursor | Nitrile | Product | Yield (%) |

| Adamantane | Benzonitrile | N-(Adamantan-1-yl)benzamide | 85 researchgate.net |

| Adamantane | Acrylonitrile | N-(Adamantan-1-yl)prop-2-enamide | 70 researchgate.net |

Specialized Synthetic Approaches for Dichloro-Substituted Benzamide (B126) Derivatives

To improve reaction efficiency, yield, and to adhere to the principles of green chemistry, specialized synthetic approaches have been developed. These methods are particularly advantageous for the synthesis of more complex molecules like dichloro-substituted benzamide derivatives.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. chimia.ch The use of microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govsemanticscholar.org This method has been successfully applied to the synthesis of N-aryl substituted benzamides and has been shown to be a cleaner, greener technology.

In the context of adamantane-benzamide synthesis, microwave irradiation has been employed for the conjugation of amantadine with acyl halides, leading to a significant increase in yields and a reduction in reaction times compared to conventional heating. nih.govsemanticscholar.org For example, a microwave-assisted approach dramatically improved the yield of certain adamantyl benzamide derivatives. semanticscholar.org

| Synthesis Method | Reactant 1 | Reactant 2 | Reaction Time | Yield (%) |

| Conventional | Benzoic acid derivative | Amantadine | - | Moderate |

| Microwave-assisted | Benzoic acid derivative | Amantadine | Minutes | Significantly Increased |

Catalytic Methods in Adamantylamide Synthesis

The use of catalysts can enhance the efficiency and selectivity of adamantylamide synthesis. Various catalytic systems have been explored for the functionalization of the adamantane framework. researchgate.net For instance, manganese compounds have been shown to catalyze the N-adamantylation of amides. researchgate.net The design of catalysts incorporating the adamantane scaffold itself is also an area of active research, leveraging the unique steric and electronic properties of the adamantane cage. researchgate.net

Catalytic amidation methods, in general, offer a more sustainable alternative to traditional stoichiometric approaches by avoiding the generation of large amounts of waste. catalyticamidation.info While specific catalytic methods for the direct amidation of adamantylamine with 2,4-dichlorobenzoic acid are not extensively detailed in the provided search results, the broader field of catalytic C-H functionalization of adamantanes suggests that such routes are an area of ongoing investigation. chemrxiv.org

One-Pot Reaction Strategies

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. A notable example is the microwave-assisted, three-component, one-pot cyclocondensation method used to synthesize novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety. nih.gov

Furthermore, a one-pot synthesis of a dual-acting hybrid compound, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, was achieved by reacting amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation. nih.govsemanticscholar.org This approach highlights the potential for developing efficient one-pot strategies for the synthesis of complex adamantane-containing benzamides. nih.govsemanticscholar.org

| Reaction Type | Reactants | Key Features |

| One-pot cyclocondensation | Adamantane derivative, other components | Microwave-assisted, three-component |

| One-pot amidation/sulfonamidation | Amantadine, 4-(chlorosulfonyl)benzoic acid | Microwave-assisted |

Synthesis of Key Intermediates and Precursors for N-Adamantan-1-yl-2,4-dichloro-benzamide

The synthesis of this compound relies on the availability of two primary precursors: an activated derivative of 2,4-dichlorobenzoic acid and adamantan-1-amine. The methodologies for preparing these key intermediates are well-established and offer various routes from different starting materials.

Synthesis of 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoyl chloride is the activated acyl chloride intermediate required for the amidation reaction. It is a reactive compound used in the synthesis of various pharmaceuticals and agrochemicals. guidechem.com Several methods for its preparation have been reported, primarily starting from either 2,4-dichlorobenzoic acid or 2,4-dichlorotoluene (B165549).

One common laboratory and industrial method involves the acylation of 2,4-dichlorobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362). guidechem.comgoogle.com In a typical procedure, 2,4-dichlorobenzoic acid is heated under reflux with an excess of thionyl chloride for several hours. google.com After the reaction is complete, the excess thionyl chloride is removed by distillation, and the final product is purified by vacuum distillation. google.com

Alternatively, 2,4-dichlorobenzoyl chloride can be synthesized from 2,4-dichlorotoluene through a two-step process. google.com This involves the side-chain chlorination of 2,4-dichlorotoluene to yield 2,4-dichlorotrichlorotoluene, which is then hydrolyzed to form the desired acyl chloride. google.com A specific method involves the chlorination of 2,4-dichlorotoluene in the presence of a catalyst like azodiisobutyronitrile, followed by hydrolysis and reduced pressure rectification to obtain the final product. google.com Another variation uses catalysts such as aluminum chloride, phosphoric acid, or iron trichloride for the reaction of 2,4-dichlorotrichloride with a carboxylic acid. google.com

| Starting Material | Reagents and Conditions | Key Steps | Reference |

|---|---|---|---|

| 2,4-Dichlorobenzoic acid | Thionyl chloride (SOCl₂), heat, reflux for 3-4 hours | Acyl chlorination, evaporation of excess SOCl₂, reduced pressure distillation | google.com |

| 2,4-Dichlorotoluene | 1. Chlorine (Cl₂), azodiisobutyronitrile (catalyst) 2. Water (hydrolysis) | Side-chain chlorination to 2,4-dichlorotrichlorotoluene, hydrolysis, reduced pressure rectification | google.com |

| 2,4-Dichlorotrichloride | Carboxylic acid (e.g., acetic acid, propionic acid), catalyst (e.g., AlCl₃, H₃PO₄, FeCl₃), heat | Catalytic conversion, rectification | google.com |

Synthesis of Adamantan-1-amine

Adamantan-1-amine, also known as amantadine, is the crucial amine precursor. Its rigid, cage-like structure is a key feature of the final compound. Numerous synthetic routes to adamantan-1-amine have been developed, often starting from adamantane or its halogenated derivatives. google.comresearchgate.net

A widely used method is the Ritter reaction, which can involve the reaction of adamantan-1-ol or 1-bromoadamantane with a nitrile (like acetonitrile) in the presence of a strong acid, followed by hydrolysis of the resulting N-adamantyl acetamide. researchgate.net Manganese compounds can also catalyze the Ritter reaction between 1-bromoadamantane and nitriles in an aqueous environment. researchgate.net

| Starting Material | Reagents and Conditions | Key Steps | Reference |

|---|---|---|---|

| 1-Bromoadamantane | 1. Formamide, 140°C 2. Aqueous HCl, Ethanol, 85-90°C | Formation of N-(1-adamantyl)formamide, followed by acid hydrolysis | researchgate.net |

| 1-Haloadamantane (Br, Cl, I) | 1. Lithium metal, organic solvent, sonication 2. Aminating agent, sonication | Formation of 1-lithioadamantane, followed by in-situ amination | google.com |

| Adamantan-1-ol | Nitrile (e.g., CH₃CN), strong acid (e.g., H₂SO₄), followed by hydrolysis | Ritter reaction to form N-adamantyl amide, followed by hydrolysis | researchgate.net |

| Amine | Ammonium chloride, ethanol, reflux | Formation of the hydrochloride salt | chemicalbook.com |

Strategies for Structural Diversification and Derivatization of the N-Adamantan-1-yl-Benzamide Core

Structural diversification of the N-Adamantan-1-yl-benzamide scaffold is a key strategy for modulating its physicochemical and biological properties. Modifications can be introduced by altering the adamantyl cage, the benzoyl ring, or the amide linker.

Derivatization of the Adamantyl Moiety

The adamantane cage offers multiple positions for functionalization, although its chemical reactivity can be limited. nih.gov Modern synthetic strategies have enabled more diverse modifications.

Organometallic Intermediates : The conversion of adamantyl halides (e.g., 1-bromoadamantane) to organometallic reagents, such as adamantyl zinc and magnesium compounds, opens pathways for various cross-coupling reactions. researchgate.net These intermediates can be used in Negishi cross-coupling, acylation, arylation, and allylation reactions to introduce a wide range of substituents onto the adamantane framework. researchgate.net

Building Block Approach : An alternative to direct functionalization is to use pre-functionalized adamantane derivatives as starting materials for the synthesis. For instance, synthesis can begin with 1-acetyladamantane, which can be elaborated into more complex structures like substituted imidazoles attached to the adamantane core before the final amidation step. mdpi.com This allows for the introduction of diverse heterocyclic systems.

C-H Functionalization : Direct functionalization of the adamantane C-H bonds is a powerful tool, though it often requires specific catalytic systems. nih.govresearchgate.net This approach can introduce functional groups at positions that are otherwise difficult to access.

Modification of the Benzoyl Moiety

The 2,4-dichlorobenzoyl portion of the molecule can be readily modified by utilizing different substituted benzoic acid derivatives in the initial synthesis. This allows for systematic exploration of the effects of substituent patterns on the benzene (B151609) ring.

Substitution Pattern : Instead of 2,4-dichlorobenzoic acid, analogues with different halogenation patterns or with other electron-withdrawing or electron-donating groups (e.g., methoxy (B1213986), nitro, trifluoromethyl) can be used.

Introduction of Functional Groups : More complex functional groups can be incorporated. For example, a study demonstrated the synthesis of N-(adamantan-1-yl)-4-sulfamoylbenzamide. semanticscholar.org This was achieved by reacting amantadine with 4-sulfamoylbenzoic acid, which was first converted to its acyl halide. semanticscholar.org This strategy highlights the possibility of introducing groups like sulfonamides, which can significantly alter the molecule's properties. The synthesis of a related compound, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, was achieved in a one-pot reaction between amantadine and 4-(chlorosulfonyl)benzoic acid, demonstrating an efficient route to more complex derivatives. semanticscholar.orgnih.gov

| Core Moiety | Strategy | Description | Example Reaction | Reference |

|---|---|---|---|---|

| Adamantyl | Organometallic Intermediates | Formation of adamantyl-zinc or -magnesium reagents from adamantyl halides for subsequent cross-coupling reactions. | Negishi cross-coupling, acylation, arylation. | researchgate.net |

| Adamantyl | Building Block Synthesis | Use of pre-functionalized adamantanes (e.g., 1-acetyladamantane) to build complex structures before amide formation. | Synthesis of (4-(adamantan-1-yl)-1-isopropyl-1H-imidazol-2-yl)methanol. | mdpi.com |

| Benzoyl | Varying Ring Substitution | Employing differently substituted benzoic acids or benzoyl chlorides in the initial amide coupling reaction. | Use of 4-sulfamoylbenzoic acid instead of 2,4-dichlorobenzoic acid. | semanticscholar.org |

| Benzoyl | One-Pot Multi-component Reaction | Reacting amantadine with a bifunctional reagent like 4-(chlorosulfonyl)benzoic acid to functionalize multiple sites. | Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide. | semanticscholar.orgnih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of N Adamantan 1 Yl 2,4 Dichloro Benzamide

Spectroscopic Techniques for Structural Confirmation

The molecular structure of N-Adamantan-1-yl-2,4-dichloro-benzamide has been unequivocally confirmed through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and Mass Spectrometry (GC-MS, HR-LC-MS). These techniques provide complementary information, allowing for a detailed assignment of the atomic connectivity and electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the distinct chemical environments of the adamantyl cage and the 2,4-dichlorobenzoyl moiety.

In the ¹H NMR spectrum , the protons of the adamantyl group typically appear as a set of broad multiplets in the upfield region, approximately between 1.70 and 2.20 ppm. The three distinct types of protons in the adamantane (B196018) cage (methine, methylene (B1212753) axial, and methylene equatorial) often overlap, creating a complex signal pattern. The single proton of the amide (N-H) group is expected to appear as a singlet further downfield, its exact chemical shift being sensitive to solvent and concentration. The aromatic protons of the 2,4-dichlorophenyl ring will be observed in the aromatic region (typically 7.0-8.0 ppm), exhibiting a splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. The adamantyl group shows four distinct signals corresponding to the quaternary carbons, methine carbons, and two types of methylene carbons. The 2,4-dichlorobenzoyl group will display signals for the carbonyl carbon (typically in the range of 165-175 ppm) and six aromatic carbons, with the carbon atoms directly bonded to chlorine atoms showing characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on analogous compounds and may vary from experimental results.

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Adamantyl-CH | ~2.10 (br s) | ~40.0 |

| Adamantyl-CH₂ (6H) | ~1.75 (m) | ~36.0 |

| Adamantyl-CH₂ (6H) | ~2.05 (m) | ~29.0 |

| Adamantyl-C (quat) | - | ~55.0 |

| Amide-NH | Variable (br s) | - |

| Aromatic-H | 7.30-7.80 (m) | 127.0-135.0 |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman)

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

The FT-IR spectrum of this compound is expected to show a prominent N-H stretching vibration in the region of 3300-3400 cm⁻¹. A strong absorption band corresponding to the C=O (amide I) stretch should be visible around 1650-1680 cm⁻¹. The spectrum will also feature C-H stretching vibrations of the adamantyl and aromatic groups just above 3000 cm⁻¹, and a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N stretching, N-H bending (amide II), and various vibrations of the dichlorinated benzene ring, including C-Cl stretches typically found between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. The symmetric C-H stretching of the adamantyl cage would also be expected to produce a distinct Raman signal.

Table 2: Characteristic Vibrational Frequencies for this compound Note: These are typical frequency ranges for the given functional groups.

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3400 (m, sh) | Weak |

| Aromatic C-H Stretch | 3050 - 3150 (w) | 3050 - 3150 (s) |

| Aliphatic C-H Stretch | 2850 - 2950 (s) | 2850 - 2950 (s) |

| C=O Stretch (Amide I) | 1650 - 1680 (s) | 1650 - 1680 (m) |

| Aromatic C=C Stretch | 1580 - 1620 (m) | 1580 - 1620 (s) |

| N-H Bend (Amide II) | 1510 - 1550 (m) | Weak |

| C-N Stretch | 1200 - 1300 (m) | 1200 - 1300 (m) |

Mass Spectrometry (GC-MS, HR-LC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-LC-MS) can provide the accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₇H₁₉Cl₂NO).

In Gas Chromatography-Mass Spectrometry (GC-MS) , the molecule would likely exhibit a clear molecular ion peak. The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways would include the loss of the adamantyl group, cleavage of the amide bond, and loss of chlorine atoms from the benzoyl ring. The adamantyl cation (m/z = 135) is a very stable carbocation and is expected to be a prominent peak in the mass spectrum.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods confirm the connectivity of atoms, single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Data and Space Group Analysis

Although specific crystal data for this compound is not widely published, analysis of structurally similar compounds, such as N-(Adamantan-1-yl)-2-chloroacetamide, suggests that it would likely crystallize in a common space group, such as one belonging to the monoclinic or orthorhombic crystal systems. nih.govresearchgate.net The unit cell dimensions would be determined by the precise packing of the bulky adamantyl and dichlorophenyl groups.

Table 3: Representative Crystal Data for an Analogous Adamantane Derivative (N-(Adamantan-1-yl)-2-chloroacetamide) Source: Acta Crystallographica Section E nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.3656 (2) |

| b (Å) | 13.7515 (3) |

| c (Å) | 18.7917 (4) |

| V (ų) | 2420.20 (9) |

Molecular Conformation and Bond Lengths

X-ray diffraction analysis would reveal the precise conformation of the molecule. The adamantane cage is expected to be rigid and largely unstrained. The amide linkage is generally planar. A key conformational feature would be the dihedral angle between the plane of the amide group and the plane of the 2,4-dichlorophenyl ring.

Bond lengths are expected to be within the standard ranges for C-C, C-H, C-N, C=O, and C-Cl bonds. For instance, the C-C bond lengths within the adamantane skeleton are typically around 1.53-1.54 Å. researchgate.net The C=O bond of the amide would be approximately 1.23 Å, and the C-N bond around 1.34 Å. The C-Cl bonds on the aromatic ring would be in the range of 1.73-1.75 Å. These precise measurements are crucial for understanding the electronic distribution and steric interactions within the molecule.

Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing

The crystal packing of this compound is dictated by a combination of strong hydrogen bonds and weaker intermolecular interactions, which collectively stabilize the three-dimensional supramolecular architecture. The primary and most significant interaction is the classical N—H···O hydrogen bond formed between the amide functionalities of adjacent molecules. This interaction typically results in the formation of well-defined motifs, such as inversion dimers or infinite chains. researchgate.netnih.gov In similar benzamide (B126) structures, molecules are often linked by N—H···O hydrogen bonds, forming chains that propagate along a crystallographic axis. researchgate.net

In addition to this primary hydrogen bond, the crystal structure is further stabilized by a network of weaker interactions. The bulky and lipophilic adamantane cage contributes significantly to the crystal packing through numerous C—H···H and other van der Waals contacts. rsc.orgscispace.com The dichlorophenyl ring also participates in various short-range interactions. These include C—H···O and C—H···π interactions, where the hydrogen atoms of the adamantane or phenyl rings interact with the oxygen atom of the amide or the π-system of the aromatic ring, respectively. nih.govnih.gov

| Interaction Type | Donor | Acceptor | Typical Motif Formed |

|---|---|---|---|

| Strong Hydrogen Bond | N—H (Amide) | O=C (Amide) | Inversion Dimers or Chains researchgate.net |

| Weak Hydrogen Bond | C—H (Adamantane/Phenyl) | O=C (Amide) | Network Stabilization |

| Weak Hydrogen Bond | C—H (Adamantane/Phenyl) | Cl (Phenyl) | Layer/Sheet Formation |

| van der Waals | H (Adamantane) | H (Adamantane) | Crystal Packing Efficiency rsc.org |

| π-Interactions | C—H | π-system (Phenyl) | Stabilization of Layers nih.govnih.gov |

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), this method provides a detailed picture of all close contacts experienced by a molecule. The dnorm surface, in particular, highlights regions of significant intermolecular contact, with red spots indicating interactions that are shorter than the van der Waals radii sum, blue regions representing longer contacts, and white areas denoting contacts around the van der Waals separation. researchgate.net

For this compound, a quantitative breakdown of these interactions can be derived from the two-dimensional fingerprint plots associated with the Hirshfeld surface. These plots summarize the distribution of di and de distances, allowing for the deconvolution of the surface into contributions from different types of atomic contacts. researchgate.netresearchgate.net

The relative contributions of the most significant intermolecular contacts for this compound, as inferred from analyses of structurally similar compounds, are summarized in the table below. erciyes.edu.trresearchgate.net

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~35% |

| Cl···H / H···Cl | ~32-35% |

| C···H / H···C | ~10-15% |

| O···H / H···O | ~5-8% |

| C···C | ~5-10% |

| Cl···Cl | ~1-5% |

Computational Chemistry and Molecular Modeling Studies of N Adamantan 1 Yl 2,4 Dichloro Benzamide

Quantum-Chemical Calculations and Electronic Properties

Quantum-chemical calculations offer a microscopic view of the molecule's characteristics, governed by the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govrsc.org For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. mdpi.com

Table 1: Representative Geometrical Parameters for a Benzamide Core Structure (Based on Analogs) This table presents typical bond lengths and angles for the core benzamide structure, derived from computational studies on analogous compounds like N-(2,4-Dichlorophenyl)benzamide. orientjchem.org The actual values for N-Adamantan-1-yl-2,4-dichloro-benzamide would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. nih.gov A small energy gap implies that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. researchgate.net For the parent benzamide molecule, the calculated HOMO-LUMO gap is approximately 5.611 eV. researchgate.net In this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to lower the energy of the LUMO, while the electron-donating adamantyl group would raise the energy of the HOMO. This combined effect would likely result in a smaller HOMO-LUMO gap compared to unsubstituted benzamide, suggesting enhanced reactivity. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Properties and Predicted Effects This table outlines the FMO properties for the parent benzamide molecule and predicts the qualitative changes for this compound based on the electronic effects of its substituents.

Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other. libretexts.orglibretexts.org In an ESP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. libretexts.orgyoutube.com

For this compound, the ESP map would be expected to show a significant negative potential (red/orange) around the carbonyl oxygen atom and, to a lesser extent, the chlorine atoms, due to their high electronegativity. These areas represent the primary sites for interactions with positive charges or hydrogen bond donors. A region of high positive potential (blue) would be centered on the amide hydrogen atom, making it a key hydrogen bond donor site. The adamantane (B196018) and dichlorophenyl groups would largely exhibit neutral potential (green), characteristic of their relatively nonpolar hydrocarbon and halogenated aromatic natures, respectively.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.comresearchgate.net

Molecular docking simulations are used to explore the binding of this compound to various biological macromolecules. The process involves placing the ligand into a predictable binding site on the target protein. mdpi.com The ligand's conformation is optimized to find the most stable binding pose. mdpi.comnih.gov The bulky, hydrophobic adamantane cage is known to favor interactions with hydrophobic pockets in protein active sites, while the dichlorobenzamide portion can form more specific interactions, such as hydrogen bonds and pi-stacking.

Studies on similar benzamide derivatives have shown their potential to bind to a range of protein targets, such as DNA gyrase B, an enzyme crucial for bacterial DNA replication. mdpi.com The specific conformational preference of this compound within a binding site would be dictated by a combination of steric fit and the formation of favorable intermolecular interactions.

The primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.comdergipark.org.tr A lower binding energy indicates a more stable protein-ligand complex. nih.gov These calculations consider various energy contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.govnih.gov

For this compound, key interactions would likely include:

Hydrogen Bonding: The amide N-H group acting as a hydrogen bond donor and the carbonyl C=O group acting as an acceptor are crucial for specific recognition by the protein target.

Hydrophobic Interactions: The large adamantane moiety would engage in van der Waals interactions within hydrophobic pockets of the receptor.

Halogen Bonding: The chlorine atoms on the phenyl ring could potentially form halogen bonds with electron-donating residues in the binding site.

The total binding free energy can be further refined using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach, which decomposes the energy into its constituent parts. nih.gov

Table 3: Illustrative Decomposition of Ligand-Protein Interaction Energies This table provides a hypothetical example of how the total binding energy between a ligand like this compound and a protein target might be decomposed. The values are for illustrative purposes, based on similar systems reported in the literature. nih.gov

Following a comprehensive search of scientific literature and databases, it has been determined that specific computational chemistry and molecular modeling studies focusing solely on this compound, as outlined in the requested article structure, are not publicly available.

Extensive searches were conducted to find research pertaining to:

Molecular Dynamics Simulations for Ligand-Receptor Stability: No studies detailing molecular dynamics simulations to assess the stability of the this compound-receptor complex were identified.

In Silico Prediction of ADME Profiles: Specific in silico predictions of the Absorption, Distribution, Metabolism, and Excretion properties for this compound could not be located in published research.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling: There is no available literature detailing QSAR, Comparative Molecular Field Analysis (CoMFA), or Comparative Molecular Similarity Indices Analysis (CoMSIA) models developed specifically for this compound.

While the requested computational methods are standard in drug discovery and chemical research, it appears that this compound has not been the subject of published studies employing these specific techniques. Therefore, the generation of a detailed, evidence-based article adhering to the provided outline is not possible at this time.

Pre Clinical Biological Evaluation and Mechanistic Insights of N Adamantan 1 Yl 2,4 Dichloro Benzamide

Antimicrobial Activity Assessment

No studies detailing the antimicrobial activity of N-Adamantan-1-yl-2,4-dichloro-benzamide were found.

Information regarding the efficacy of this compound against Gram-positive and Gram-negative bacteria is not available in the reviewed scientific literature.

There are no available research data on the antifungal properties of this compound against pathogenic fungi such as Candida albicans.

Specific values for the Minimum Inhibitory Concentration (MIC) and Minimal Biofilm Eradication Concentration (MBEC) of this compound have not been reported in published research.

Anticancer and Antiproliferative Investigations

Modulation of Nuclear Receptors (e.g., Nur77)

To provide an accurate and non-speculative response, specific research focusing on this compound is required. General information about related compounds would not meet the explicit constraints of the request.

Enzyme Inhibition and Modulatory Activities

Urease Enzyme Inhibition

There is no specific data available in the reviewed scientific literature to suggest that this compound has been evaluated as a urease inhibitor.

Dihydrofolate Reductase (DHFR) Inhibition

No research findings were identified that specifically assess the inhibitory activity of this compound against dihydrofolate reductase.

Soluble Epoxide Hydrolase Inhibition

While compounds containing an adamantane (B196018) group, often in the form of ureas, have been investigated as inhibitors of soluble epoxide hydrolase (sEH), there is no specific published data on the sEH inhibitory activity of this compound.

Tyrosinase Activity Modulation and Melanin (B1238610) Formation Inhibition

Research into related adamantyl benzamide (B126) derivatives suggests potential activity in this area. A study on adamantyl N-benzylbenzamide derivatives indicated that the lipophilic nature of the adamantyl group could contribute to depigmentation activity through tyrosinase inhibition. nih.gov Another compound, AP736 (5-adamantan-1-yl-N-(2,4-dihydroxy-benzyl)-2,4-dimethoxy-benzamide), has been shown to suppress melanogenesis by inhibiting the expression of tyrosinase and other key melanogenic enzymes. nih.gov However, no studies have specifically reported the direct inhibition or modulatory effects of this compound on tyrosinase activity and melanin formation.

Ribonucleotide Reductase (RNR) Inhibition

The scientific literature lacks any specific studies or data concerning the evaluation of this compound as an inhibitor of ribonucleotide reductase.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Although various adamantane-containing compounds have been explored as inhibitors of 11β-HSD1, there is no specific evidence in the available literature to indicate that this compound possesses inhibitory activity against this enzyme. Studies in this area have focused on adamantyl ethanone (B97240) pyridyl derivatives and more complex adamantane carboxamides, which are structurally distinct from the subject compound. nih.govmdpi.com

Other Biological Activities under Investigation

While the primary focus of research on this compound has been on its cannabinoid receptor modulation, the broader adamantane and benzamide structural motifs are known to exhibit other biological activities. The following sections discuss potential activities based on studies of structurally related compounds. It is important to note that these studies were not performed on this compound itself.

The interaction of small molecules with DNA can lead to significant biological effects, including anticancer and antimicrobial activities. Adamantane-containing compounds have been investigated for their potential to bind to DNA. The bulky and lipophilic nature of the adamantane group can influence how a molecule interacts with the DNA helix. Studies on platinum complexes tethered to an adamantane moiety have shown that such constructs can bind to plasmid DNA. researchgate.net

Furthermore, adamantane-monoterpenoid conjugates have been synthesized and evaluated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. nih.gov This suggests that the adamantane scaffold can be a component of molecules designed to interact with the DNA and associated proteins. nih.gov While direct studies on the DNA binding properties of this compound are not available, the presence of the adamantane group suggests that this is a potential area for future investigation. The planar benzamide portion of the molecule could potentially intercalate between DNA base pairs, while the adamantane group could interact with the grooves of the DNA helix.

Oxidative stress is implicated in the pathogenesis of numerous diseases. Compounds with antioxidant properties can neutralize reactive oxygen species (ROS) and thus have therapeutic potential. The antioxidant activity of various adamantane and benzamide derivatives has been reported in the scientific literature.

For instance, a study on amino-substituted N-arylbenzamides demonstrated that the introduction of hydroxy and methoxy (B1213986) groups can confer significant antioxidant capacity, with some derivatives showing better properties than the standard antioxidant BHT. nih.gov Computational analyses have supported these findings, indicating that the benzamide scaffold is a viable starting point for designing potent antioxidants. nih.gov

Separately, research into aminoadamantane derivatives has also revealed antioxidant potential. uctm.edu A study evaluating new aminoadamantane derivatives found that their antioxidant capacity, tested using various radical generating systems, was significant. uctm.edu The compound with the highest antioxidative capacity in that study contained a 2-(Benzhydrylsulfinyl) substituent. uctm.edu Although these studies were not conducted on this compound, they suggest that the combination of the adamantane and benzamide moieties could potentially result in a molecule with antioxidant properties. The specific dichlorophenyl substitution would, however, significantly influence this activity and would require direct experimental evaluation.

Table 2: Antioxidant Activity of Representative Benzamide and Adamantane Derivatives

| Compound Type | Assay | Antioxidant Activity |

|---|---|---|

| Trihydroxy N-arylbenzamide | DPPH | > BHT |

| Trihydroxy N-arylbenzamide | FRAP | > BHT |

| Aminoadamantane Derivative 1 | DPPH radical scavenging | Moderate |

| Aminoadamantane Derivative 2 | Hydroxyl radical scavenging | High |

This table presents findings from studies on related compound classes to illustrate potential activities and is not data from direct testing of this compound.

Structure Activity Relationship Sar Analysis of N Adamantan 1 Yl 2,4 Dichloro Benzamide and Its Analogues

Influence of the Adamantane (B196018) Moiety on Activity and Bioavailability

The adamantane group, a bulky, lipophilic, and rigid polycyclic hydrocarbon, plays a pivotal role in defining the pharmacological profile of N-Adamantan-1-yl-2,4-dichloro-benzamide and its analogues. Its incorporation into various molecular scaffolds is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy. researchgate.net

The primary contribution of the adamantane moiety is its significant impact on the lipophilicity of the molecule. researchgate.netmdpi.com This increased lipophilicity can modulate the bioavailability of the compound, facilitating its passage through biological membranes. mdpi.comresearchgate.net The steric bulk of the adamantyl group can also shield adjacent functional groups, such as the amide linkage, from metabolic degradation by hydrolytic enzymes, thereby increasing the compound's plasma half-life.

Furthermore, the rigid and three-dimensional nature of the adamantane cage allows for specific and favorable interactions with lipophilic binding pockets within target proteins. nih.gov This can lead to an increase in the potency of the modified drug. The position of the adamantane substitution is also critical; compounds with the adamantane scaffold substituted at the 1-position have shown significant biological activity in various therapeutic areas. farmaciajournal.com

The influence of the adamantane moiety extends to improving the pharmacokinetic properties of drug candidates. nih.gov Its incorporation can enhance stability and distribution in blood plasma. researchgate.net For instance, in the development of antiviral agents, the addition of an adamantane-1-carboxylic acid ester moiety has been shown to improve the compound's distribution in the host and enhance its metabolic stability. nih.gov

Role of Dichloro-Substitution on the Benzamide (B126) Core in Pharmacological Efficacy

The presence and positioning of chlorine atoms on the benzamide core are critical determinants of the pharmacological activity of this compound. Halogen substitutions, particularly chlorine, can significantly influence a molecule's electronic properties, lipophilicity, and binding interactions with its biological target.

In various classes of benzamide derivatives, dichloro-substitution has been shown to be crucial for potency. For example, in a series of benzamides evaluated for anticonvulsant activity, the 3,5-dichloro analogue proved to be potent. Similarly, in the development of TYK2 inhibitors, a 2,6-dichloro-4-cyanophenyl modification resulted in improved potency and selectivity. nih.gov

Impact of Amide Linkage and Other Substituents on Target Interaction and Activity

The amide linkage is a fundamental component of the this compound scaffold, serving as a crucial linker between the adamantane moiety and the dichlorinated benzoyl group. The geometry and electronic properties of the amide bond are critical for maintaining the correct orientation of the two flanking moieties, which is essential for effective binding to the biological target.

The nature of the substituents on both the adamantane and the benzamide core can further modulate the activity. For instance, the introduction of additional substituents on the adamantane ring, such as methyl groups, can lead to markedly different potencies. nih.gov Similarly, modifications to the benzamide ring, beyond the dichloro-substituents, can fine-tune the electronic and steric properties of the molecule, impacting its pharmacological profile.

In a broader context of benzamide derivatives, the interaction between the amide and the phenyl group is of significant interest. researchgate.net The amide moiety's ability to form intramolecular hydrogen bonds with other substituents on the aromatic ring can mask its polarity and influence lipophilicity. nih.gov The presence of other substituents can also cause steric hindrance, affecting the coplanarity of the amide group with the benzene (B151609) ring and thereby altering its interaction with the target. nih.gov

Elucidation of Key Pharmacophoric Features for Specific Biological Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric features can be deduced from the structure-activity relationship data.

The essential components of the pharmacophore appear to be:

A bulky, lipophilic group: The adamantane moiety serves this role, providing a large, hydrophobic surface for van der Waals interactions and enhancing membrane permeability.

A halogenated aromatic ring: The 2,4-dichlorobenzamide (B1293658) core provides a specific electronic and steric profile, with the chlorine atoms potentially participating in halogen bonding and defining the orientation within the binding pocket.

A hydrogen-bonding amide linker: The amide group is crucial for connecting the two main fragments and for forming key hydrogen bonds with the target.

The spatial arrangement of these features is critical. The rigid nature of both the adamantane cage and the benzene ring, connected by the relatively planar amide bond, dictates a well-defined three-dimensional structure. This conformational rigidity is often advantageous for high-affinity binding, as it reduces the entropic penalty upon binding to the target.

Design Principles for Rational Modification of the this compound Scaffold

Based on the SAR analysis, several design principles can be formulated for the rational modification of the this compound scaffold to develop new analogues with potentially improved activity, selectivity, or pharmacokinetic properties.

Modification of the Adamantane Moiety: While the 1-adamantyl group is often optimal, exploration of other adamantane derivatives (e.g., 2-adamantyl) or other bulky lipophilic groups could be beneficial. Introduction of small substituents on the adamantane cage could further probe the steric and electronic requirements of the binding pocket.

Varying the Substitution on the Benzamide Ring: The 2,4-dichloro pattern is clearly important, but systematic variation of the number, position, and nature of the halogen substituents could lead to improved affinity or selectivity. Other electron-withdrawing or electron-donating groups could also be explored to modulate the electronic properties of the ring.

Alteration of the Amide Linker: While the amide bond is a key feature, its replacement with bioisosteres such as a thioamide, a reverse amide, or other linkers could be investigated. This could alter the hydrogen bonding capacity and conformational flexibility of the molecule.

Introduction of Additional Functional Groups: The addition of other functional groups at specific positions on either the adamantane or the benzamide moiety could introduce new interactions with the target, potentially leading to increased potency or altered selectivity.

Conclusion and Future Research Directions

Synthesis of Novel N-Adamantan-1-yl-2,4-dichloro-benzamide Analogues

The logical next step is to generate a library of related compounds to establish a clear structure-activity relationship (SAR). researchgate.net The synthesis of novel analogues should be focused on systematic modifications of the parent structure's three primary components: the adamantane (B196018) cage, the dichlorobenzoyl ring, and the central amide linker. Incorporating the adamantyl core into molecules can significantly influence their lipophilicity and biological properties. pensoft.net The design rationale for these new analogues would be to probe the specific interactions with its biological target, improve binding affinity, and modulate pharmacokinetic parameters. pensoft.netresearchgate.net

Proposed modifications could include:

Adamantane Moiety Modifications : Introducing substituents (e.g., hydroxyl, amino groups) at other positions of the adamantane cage to explore effects on solubility and potential new binding interactions.

Aromatic Ring Substitutions : Systematically altering the substitution pattern on the phenyl ring. This includes shifting the positions of the chloro-substituents, replacing them with other halogens (e.g., fluorine, bromine), or introducing bioisosteric replacements to fine-tune electronic and steric properties.

Amide Linker Bioisosteres : Replacing the amide bond with other functional groups such as a thioamide, reverse amide, or stable isosteres to alter bond angles, hydrogen bonding capacity, and metabolic stability.

Table 1: Proposed Analogues of this compound and Their Design Rationale

| Analogue Class | Modification Example | Rationale |

| Adamantane-Modified | N-(3-hydroxy-adamantan-1-yl)-2,4-dichloro-benzamide | Introduce a hydrogen-bond donor to probe for specific interactions and potentially improve aqueous solubility. |

| Phenyl-Ring Modified | N-Adamantan-1-yl-2,4-difluoro-benzamide | Evaluate the effect of different halogen substitutions on binding affinity and electronic properties. |

| Phenyl-Ring Modified | N-Adamantan-1-yl-3,4-dichloro-benzamide | Investigate the importance of the 2,4-substitution pattern for biological activity. |

| Linker-Modified | N-Adamantan-1-yl-2,4-dichloro-thiobenzamide | Replace the amide oxygen with sulfur to alter the hydrogen bonding character and electronic distribution of the linker. |

Advanced Mechanistic Studies and Target Validation for Identified Biological Activities

To progress from a biologically active compound to a potential therapeutic agent, a deep understanding of its mechanism of action is essential. Future studies must focus on identifying the specific molecular target(s) and validating the downstream biological consequences of the compound's activity. Research in this area should proceed through several stages:

Target Identification : Employ unbiased approaches such as chemical proteomics, affinity chromatography, or yeast three-hybrid screening to isolate and identify the binding proteins or cellular targets of this compound.

Target Validation : Once putative targets are identified, validation is crucial. This can be achieved through genetic methods like RNA interference (RNAi) or CRISPR/Cas9 to confirm that the observed phenotype is dependent on the identified target.

Biophysical and Biochemical Assays : Quantify the direct interaction between the compound and its validated target. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can determine binding affinity (KD), kinetics, and thermodynamics.

Cellular Pathway Analysis : Investigate the downstream signaling pathways affected by the compound's interaction with its target. This includes proteomic and transcriptomic analyses to understand the broader cellular response. For instance, recent studies have shown that some adamantane derivatives can mediate their effects via the ubiquitin-proteasome system. nih.gov

Optimization Strategies for Enhanced Potency and Selectivity

Data from SAR studies and mechanistic validation will enable a targeted optimization campaign. The goal is to iteratively refine the molecule's structure to maximize potency against its intended target while minimizing off-target effects, thereby improving its therapeutic index. pensoft.net

Key optimization strategies include:

Structure-Based Drug Design : If the structure of the biological target is known or can be modeled, computational docking studies can be used to predict the binding modes of designed analogues. This in silico approach can prioritize the synthesis of compounds with a higher probability of enhanced binding affinity.

Selectivity Profiling : Screen the lead compound and its most promising analogues against a broad panel of related targets (e.g., homologous enzymes or receptors) to ensure selectivity. High selectivity is critical for reducing the potential for unwanted side effects.

Pharmacokinetic (ADME) Profiling : Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital. The inherent lipophilicity of the adamantane group must be balanced to achieve favorable oral bioavailability and metabolic stability. nih.govresearchgate.net Modifications can be made to address specific liabilities, such as poor solubility or rapid metabolic clearance.

Table 2: Key Optimization Goals and Corresponding Strategies

| Optimization Goal | Strategy | Example Technique/Assay |

| Increase Potency | Structure-Activity Relationship (SAR) guided synthesis; Structure-based design. | Competitive binding assays; In silico docking simulations. |

| Enhance Selectivity | Profiling against a panel of related off-targets; Designing analogues that exploit differences in target binding pockets. | Kinase panel screening; Receptor binding assays. |

| Improve Solubility | Introduction of polar functional groups. | Aqueous solubility measurement (e.g., nephelometry). |

| Increase Metabolic Stability | Identification and blocking of metabolic "hotspots"; Replacement of labile functional groups. | Liver microsomal stability assays; Metabolite identification studies. |

Potential for Development of this compound as a Lead Compound for Therapeutic Applications

The adamantane scaffold is present in several clinically approved drugs used to treat a range of diseases, demonstrating its value in medicinal chemistry. publish.csiro.au The successful development of this compound as a lead compound hinges on achieving key milestones in the aforementioned research areas. A compound is typically considered a "lead" when it demonstrates:

Validated Mechanism of Action : A clear, confirmed interaction with a biological target that is relevant to a specific disease pathology.

Robust In Vitro and In Cellulo Activity : Potent and selective activity in relevant biochemical and cell-based assays.

Promising ADME/Tox Profile : Early data suggesting the compound has acceptable solubility, permeability, metabolic stability, and low cytotoxicity to serve as a starting point for further development. nih.govsemanticscholar.org

Synthetic Tractability : The chemical synthesis of the compound and its analogues should be efficient and scalable. researchgate.net

Should this compound and its optimized analogues meet these criteria, the foundation will be laid for advancing the compound into more complex preclinical studies, including evaluation in animal models of disease. The unique three-dimensional and lipophilic nature of the adamantyl group offers a promising strategy for developing novel therapeutics that can effectively explore drug targets. publish.csiro.au

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.